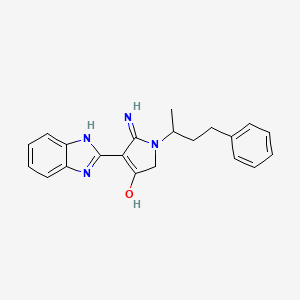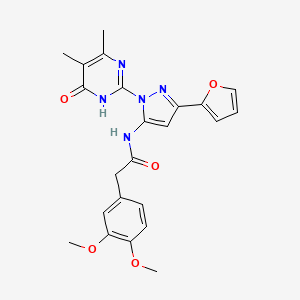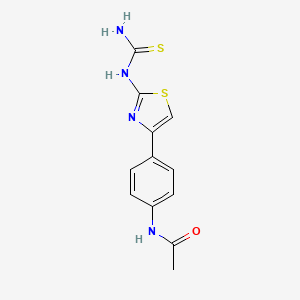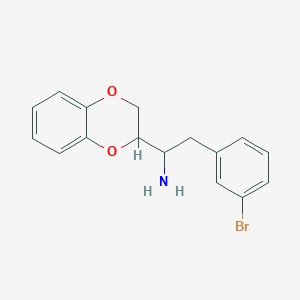![molecular formula C30H26N6O4S B2527599 N-[(4-methoxyphenyl)methyl]-3-{3-oxo-5-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide CAS No. 1042723-48-7](/img/structure/B2527599.png)
N-[(4-methoxyphenyl)methyl]-3-{3-oxo-5-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound , "N-[(4-methoxyphenyl)methyl]-3-{3-oxo-5-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide," is a complex molecule that appears to be related to a family of compounds with potential hypolipidemic activities. These compounds are designed to interact with biological systems to lower triglyceride and total cholesterol levels, which is a significant area of study for cardiovascular health.
Synthesis Analysis
The synthesis of related compounds has been explored in the context of hypolipidemic agents. For instance, the novel compound NO-1886 and its derivatives have been synthesized to study their structure-activity relationship. These derivatives include a series of quinazolines and 4(3H)-quinazolinones, which are prepared by cyclization of NO-1886 derivatives. It is noted that the presence of a 4-[(diethoxyphosphoryl)-methyl]phenyl group at the 2-position of these compounds is associated with the lowering of triglyceride and total cholesterol levels .
Molecular Structure Analysis
The molecular structure of related imidazo[1,2-a]pyridine derivatives has been analyzed through crystallography. For example, the 4-methoxyphenyl ring in one of the derivatives is inclined to the mean planes of the imidazole rings by a specific angle, which could influence the compound's interaction with biological targets. The inclination angles of the phenyl rings in these derivatives are 26.69° and 31.35°, respectively . These structural details are crucial for understanding the molecular interactions and the resulting biological activities.
Chemical Reactions Analysis
Although the specific chemical reactions of the compound are not detailed in the provided papers, the synthesis of similar compounds involves cyclization reactions and the introduction of various functional groups that can modulate the compound's biological activity. The chemical reactions leading to the formation of these compounds are likely to be complex and require careful optimization to achieve the desired pharmacological effects .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, absorption, and lipophilicity (log P*), are important factors that influence their biological activity and pharmacokinetics. It has been observed that the hypolipidemic activity of quinazolines and 4(3H)-quinazolinones is in accordance with the decrease in log P*, suggesting that good absorption is correlated with the hypolipidemic effect. Additionally, the substitution of the quinazolinone ring system at specific positions with methoxy groups or a methyl or benzyl group at the 3-position has been found to increase hypolipidemic activity .
Aplicaciones Científicas De Investigación
Chemical Inhibitors of Cytochrome P450 Isoforms
N-[(4-methoxyphenyl)methyl]-3-{3-oxo-5-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide may serve as a chemical inhibitor with selectivity for certain cytochrome P450 (CYP) isoforms. The selectivity and potency of chemical inhibitors for CYP isoforms are crucial for predicting metabolism-based drug–drug interactions (DDIs) when multiple drugs are coadministered to patients. This application is fundamental in drug development for ensuring the safety and efficacy of new pharmacological treatments (Khojasteh et al., 2011).
Quinazoline and Pyrimidine Derivatives in Medicinal Chemistry
The compound belongs to the broader class of quinazoline and pyrimidine derivatives, which have been extensively studied for their biological activities. These derivatives are found in various naturally occurring alkaloids and have inspired researchers to explore their potential as medicinal agents. Their applications in combating antibiotic resistance through the development of novel antibiotics highlight their significance in medicinal chemistry and pharmaceutical research (Tiwary et al., 2016).
Optoelectronic Materials from Quinazoline and Pyrimidine Derivatives
Functionalized quinazolines and pyrimidines, including the compound , have found applications in the creation of novel optoelectronic materials. Their incorporation into π-extended conjugated systems is valuable for fabricating materials used in organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs. These applications demonstrate the compound's potential beyond pharmacology, extending into materials science and engineering (Lipunova et al., 2018).
Pyrimidine Appended Optical Sensors
The chemical structure of this compound suggests its suitability as a sensing material due to its pyrimidine derivatives. These derivatives are capable of forming coordination and hydrogen bonds, making them appropriate for use as sensing probes. This application is crucial in developing optical sensors with a range of biological and medicinal applications (Jindal & Kaur, 2021).
Propiedades
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3-[3-oxo-5-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26N6O4S/c1-40-21-11-9-19(10-12-21)17-31-26(37)14-13-24-29(39)36-28(33-24)22-6-2-3-7-23(22)34-30(36)41-18-20-16-27(38)35-15-5-4-8-25(35)32-20/h2-12,15-16,24H,13-14,17-18H2,1H3,(H,31,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JELAEVUOWYYWAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CCC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC5=CC(=O)N6C=CC=CC6=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Chloro-N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-6-fluorobenzamide](/img/structure/B2527520.png)

![(2R)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-piperidin-2-ylpropanoic acid](/img/structure/B2527523.png)
![Methyl 3-[(3-methoxy-3-oxopropyl)amino]-3-methylbutanoate](/img/structure/B2527524.png)

![N-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide](/img/structure/B2527526.png)
![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-bromobenzamide](/img/structure/B2527527.png)



![2-(2H-1,3-benzodioxol-5-yl)-5-[(3,5-difluorophenyl)methyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2527535.png)
![ethyl 2-[2,4-dichloro-N-(4-chlorophenyl)sulfonyl-5-(2-methoxyethoxy)anilino]acetate](/img/structure/B2527538.png)
